
3-(4-Bromophenyl)prop-2-enoyl chloride
Overview
Description
3-(4-Bromophenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride characterized by a bromine substituent at the para position of the phenyl ring. This compound is structurally analogous to cinnamoyl chloride derivatives, where the electron-withdrawing bromine substituent enhances the electrophilicity of the carbonyl group, making it highly reactive toward nucleophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)prop-2-enoyl chloride typically involves the reaction of 4-bromocinnamic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group of 4-bromocinnamic acid is converted into an acyl chloride group. The general reaction scheme is as follows:
4-Bromocinnamic acid+SOCl2→3-(4-Bromophenyl)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions, such as hydrogenation and halogenation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst, while halogenation can be achieved using halogens like bromine or chlorine.
Coupling Reactions: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Coupled Products: Formed by Suzuki-Miyaura coupling with boronic acids.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that compounds derived from 3-(4-Bromophenyl)prop-2-enoyl chloride exhibit significant antitumor properties. Chalcone derivatives, which include this compound, have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of halogen substituents like bromine enhances the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .
Antibacterial Properties
Studies indicate that derivatives of this compound possess antibacterial activity. For instance, compounds synthesized from this precursor have been tested against various bacterial strains, showing moderate to strong activity. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can significantly influence their antibacterial efficacy .
Organic Synthesis
Synthesis of Chalcones
this compound serves as a crucial intermediate in the synthesis of chalcones through Claisen-Schmidt condensation reactions. These reactions typically involve the condensation of an aldehyde with a ketone in the presence of a base, leading to the formation of chalcones that are valuable in medicinal chemistry for their diverse biological activities .
Preparation of Other Functionalized Compounds
This compound is also utilized in the preparation of various functionalized aromatic compounds. Its reactivity allows for further transformations such as nucleophilic substitutions and acylations, which are essential steps in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Materials Science
Polymer Chemistry
In materials science, this compound can be used to synthesize polymeric materials with specific properties. For example, it can be incorporated into methacrylate derivatives to produce polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and other industrial products .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-(4-bromophenyl)prop-2-enoyl chloride and its analogs:
Key Findings:
Substituent Effects :
- The bromine substituent increases molecular weight and polarizability compared to chlorine or hydrogen. Its stronger electron-withdrawing nature (+σₚ⁺) amplifies the electrophilicity of the carbonyl group, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
- Chlorine analogs exhibit similar reactivity trends but with reduced intensity due to lower electronegativity and polarizability compared to bromine.
Physical Properties :
- The brominated derivative is expected to have a higher boiling point than its chlorinated or unsubstituted counterparts due to increased molecular mass and intermolecular van der Waals forces.
Synthetic Applications :
- Brominated acyl chlorides are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, where the bromine atom can be selectively replaced with aryl or alkyl groups .
Biological Activity
3-(4-Bromophenyl)prop-2-enoyl chloride, a compound belonging to the class of α,β-unsaturated acyl chlorides, has garnered attention for its diverse biological activities. Its structure enables it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H8BrClO
- Molecular Weight : 251.53 g/mol
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to:
- Enzyme inhibition : The compound may act as a reversible or irreversible inhibitor of various enzymes involved in metabolic pathways.
- Antimicrobial activity : The electrophilic nature of the acyl chloride group allows it to interact with thiol groups in proteins, potentially disrupting bacterial cell function.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their metabolic processes .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to disrupt cellular signaling pathways .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that by inhibiting specific pro-inflammatory enzymes, such as cyclooxygenases (COX), it may reduce inflammation and associated pain .
Case Studies and Research Findings
Q & A
Q. Basic Synthesis Method
Q: What are the standard synthetic routes for preparing 3-(4-bromophenyl)prop-2-enoyl chloride, and how can reaction conditions be optimized? A: The primary method involves a Wittig reaction between 4-bromobenzaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide). The reaction proceeds via formation of a ylide intermediate, which reacts with the aldehyde to yield the α,β-unsaturated carbonyl compound. Key optimization parameters include:
- Temperature control (typically 0–25°C to avoid side reactions).
- Solvent selection (THF or DMF for optimal ylide stability).
- Purification via recrystallization or silica gel chromatography to isolate the product (>95% purity) .
Q. Basic Reactivity and Functionalization
Q: What types of reactions are most feasible with this compound, and what methodological considerations apply? A: The compound undergoes three primary reactions:
Nucleophilic substitution : The chloride group is replaced by nucleophiles (e.g., amines, alkoxides) under mild conditions (e.g., NaOH in ethanol).
Oxidation : Using mCPBA or H₂O₂, the double bond forms an epoxide (3-(4-bromophenyl)-1,2-epoxypropanoyl chloride).
Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding 3-(4-bromophenyl)propanoyl chloride.
Critical considerations : Steric hindrance from the bromophenyl group may slow substitution, while the electron-withdrawing effect enhances epoxidation kinetics .
Q. Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound? A: Use SHELXL (for refinement) and SHELXS/D (for structure solution) to analyze hydrogen bonding and packing motifs. For example:
- In related bromophenyl derivatives, the P21/c space group is common, with intermolecular C–H···O interactions stabilizing the lattice.
- Enantiopure samples require the Flack parameter to confirm absolute configuration, though the x parameter (based on twin components) is more robust for near-centrosymmetric structures .
Q. Advanced Spectroscopic Characterization
Q: How can computational methods enhance interpretation of experimental spectroscopic data? A: Combine TD-DFT (B3LYP/6-311G(d,p)) with experimental UV-Vis and FT-IR spectra:
- UV-Vis : Simulated absorption wavelengths (e.g., 280–320 nm for π→π* transitions) match experimental data within 5–10 nm. Solvent effects (ethanol vs. gas phase) shift λmax by ~15 nm .
- FT-IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C–Br (550–600 cm⁻¹) correlate with calculated vibrational modes .
Q. Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reaction yields or spectroscopic results? A: Common sources of contradiction include:
- Reaction conditions : Trace moisture or oxygen can degrade acid-sensitive intermediates. Use inert atmospheres and anhydrous solvents.
- Analytical calibration : Cross-validate NMR/IR data with crystallographic results (e.g., bond lengths in SHELXL-refined structures) .
Q. Handling Chiral Centers and Enantiomer Resolution
Q: What strategies are effective for resolving enantiomers in derivatives of this compound? A: For chiral derivatives (e.g., epoxides), use:
- Chiral HPLC with cellulose-based columns.
- Crystallographic methods : The Flack parameter (η) may mislead in near-symmetric systems; instead, apply the x parameter to avoid overprecision .
Q. Computational Modeling for Reaction Design
Q: How can DFT studies guide the design of new derivatives or catalysts? A: Optimize geometries at the B3LYP/6-31G(d) level to predict:
- Transition states : For substitution reactions, identify steric clashes between the bromophenyl group and incoming nucleophiles.
- Electronic effects : The electron-withdrawing Br substituent lowers LUMO energy, enhancing electrophilicity at the carbonyl carbon .
Properties
IUPAC Name |
3-(4-bromophenyl)prop-2-enoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABICHHIYWLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696449 | |
Record name | 3-(4-Bromophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27465-66-3 | |
Record name | 3-(4-Bromophenyl)prop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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